(2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide
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Overview
Description
(2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with dicyclohexylphosphino and diphenylphosphinomethyl groups. The presence of these groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide typically involves several steps, starting from commercially available starting materials. One common approach is the diastereoselective synthesis, which ensures the formation of the desired stereoisomer. The reaction conditions often include the use of chiral catalysts and specific solvents to achieve high selectivity and yield .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently. The industrial methods also focus on minimizing waste and improving the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield phosphine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are crucial for producing enantiomerically pure compounds
Mechanism of Action
The mechanism of action of (2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to metal centers in catalytic reactions, facilitating the formation of chiral products. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-methylproline: Another chiral compound with similar structural features, used in protein engineering and design.
(2S,4R)-4-hydroxyproline: A related compound with applications in the synthesis of glycopeptides and pharmaceuticals.
Uniqueness
What sets (2S,4S)-(-)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-methyl-1-pyrrolidinecarboxamide apart is its unique combination of phosphino groups and chiral centers, which provide exceptional selectivity and efficiency in catalytic and biochemical applications. Its ability to form stable complexes with metals and its high enantioselectivity make it a valuable tool in both research and industrial settings .
Properties
Molecular Formula |
C31H44N2OP2 |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
(2S,4S)-4-dicyclohexylphosphanyl-2-(diphenylphosphanylmethyl)-N-methylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C31H44N2OP2/c1-32-31(34)33-23-30(36(28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-25(33)24-35(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h2-3,6-9,14-17,25,28-30H,4-5,10-13,18-24H2,1H3,(H,32,34)/t25-,30-/m0/s1 |
InChI Key |
BREAVWOTKQHAAN-QCDSWUKFSA-N |
SMILES |
CNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Isomeric SMILES |
CNC(=O)N1C[C@H](C[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Canonical SMILES |
CNC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
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